

Application Notes and Protocols: In Vitro Leishmanicidal Activity of 7-Hydroxycalamenene

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Compound of Interest

Compound Name: 1,3,5-Cadinatriene-3,8-diol

Cat. No.: B14794062

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These application notes provide a summary of the in vitro leishmanicidal activity of 7-hydroxycalamenene, a natural sesquiterpene, against Leishmania species. Detailed protocols for key experiments are outlined to facilitate the replication and further investigation of its therapeutic potential.

Data Presentation

The leishmanicidal efficacy of 7-hydroxycalamenene has been evaluated against different forms of Leishmania parasites. The following table summarizes the key quantitative data from published studies.

Compound	Leishmania Species	Parasite Stage	Activity Metric	Value	Cytotoxicity (Host Cell)	Reference
7-Hydroxycalamenene	L. chagasi	Promastigote	MIC	15.6 µg/mL	No toxicity to peritoneal mouse macrophages at tested concentrations.	[1][2]
7-Hydroxycalamenene (purified fraction)	L. chagasi	Promastigote	IC50	1.37 µg/mL	Not specified in this study.	[3]
Essential Oil rich in 7-Hydroxycalamenene	L. chagasi	Promastigote	MIC	250 µg/mL	No toxicity to peritoneal mouse macrophages at tested concentrations.	[1][2]
Essential Oil rich in 7-Hydroxycalamenene	L. chagasi	Promastigote	IC50	66.7 µg/mL	No toxicity to mouse peritoneal macrophages at concentrations up to 500 µg/mL.	[1][3]

Essential			Eliminated	
Oil rich in	L.	Promastigo	100% of	Not
7-	amazonen	te & -	parasites	specified in [1]
Hydroxycal	sis	Amastigote	at 15	this study.
amenene			ng/mL.	

Experimental Protocols

Detailed methodologies for the evaluation of the leishmanicidal activity of 7-hydroxycalamenene are provided below.

Protocol 1: In Vitro Anti-promastigote Viability Assay

This protocol determines the direct effect of 7-hydroxycalamenene on the viability of *Leishmania* promastigotes.

Materials:

- *Leishmania* promastigotes (e.g., *L. chagasi*, *L. amazonensis*) in logarithmic growth phase.
- M199 medium (or other suitable culture medium) supplemented with 10% heat-inactivated fetal bovine serum (FBS).
- 7-hydroxycalamenene stock solution (dissolved in a suitable solvent like DMSO).
- 96-well flat-bottom microtiter plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Dimethyl sulfoxide (DMSO).
- Microplate reader.

Procedure:

- Harvest promastigotes in the logarithmic growth phase and adjust the concentration to 2×10^6 cells/mL in fresh M199 medium.

- Dispense 100 μ L of the parasite suspension into each well of a 96-well plate.
- Prepare serial dilutions of the 7-hydroxycalamenene stock solution in culture medium.
- Add 100 μ L of the compound dilutions to the wells to achieve the desired final concentrations. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.
- Incubate the plate at 22-26°C for 72 hours.
- Following incubation, add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite viability against the log of the compound concentration.

Protocol 2: In Vitro Macrophage Cytotoxicity Assay

This protocol assesses the toxicity of 7-hydroxycalamenene against host cells.

Materials:

- Peritoneal macrophages from BALB/c mice or a suitable macrophage cell line (e.g., J774).
- RPMI-1640 medium supplemented with 10% FBS.
- 7-hydroxycalamenene stock solution.
- 96-well flat-bottom microtiter plates.
- MTT solution (5 mg/mL in PBS).
- DMSO.
- Microplate reader.

Procedure:

- Harvest peritoneal macrophages and seed them in a 96-well plate at a density of 1×10^5 cells/well.
- Allow the cells to adhere for 24 hours at 37°C in a 5% CO₂ humidified incubator.
- Remove the non-adherent cells by washing with RPMI-1640 medium.
- Add fresh medium containing serial dilutions of 7-hydroxycalamenene to the wells. Include untreated cells as a control.
- Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
- Perform the MTT assay as described in Protocol 1 (steps 6-8).
- Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 3: In Vitro Anti-amastigote Assay

This protocol evaluates the efficacy of 7-hydroxycalamenene against the intracellular amastigote form of Leishmania.

Materials:

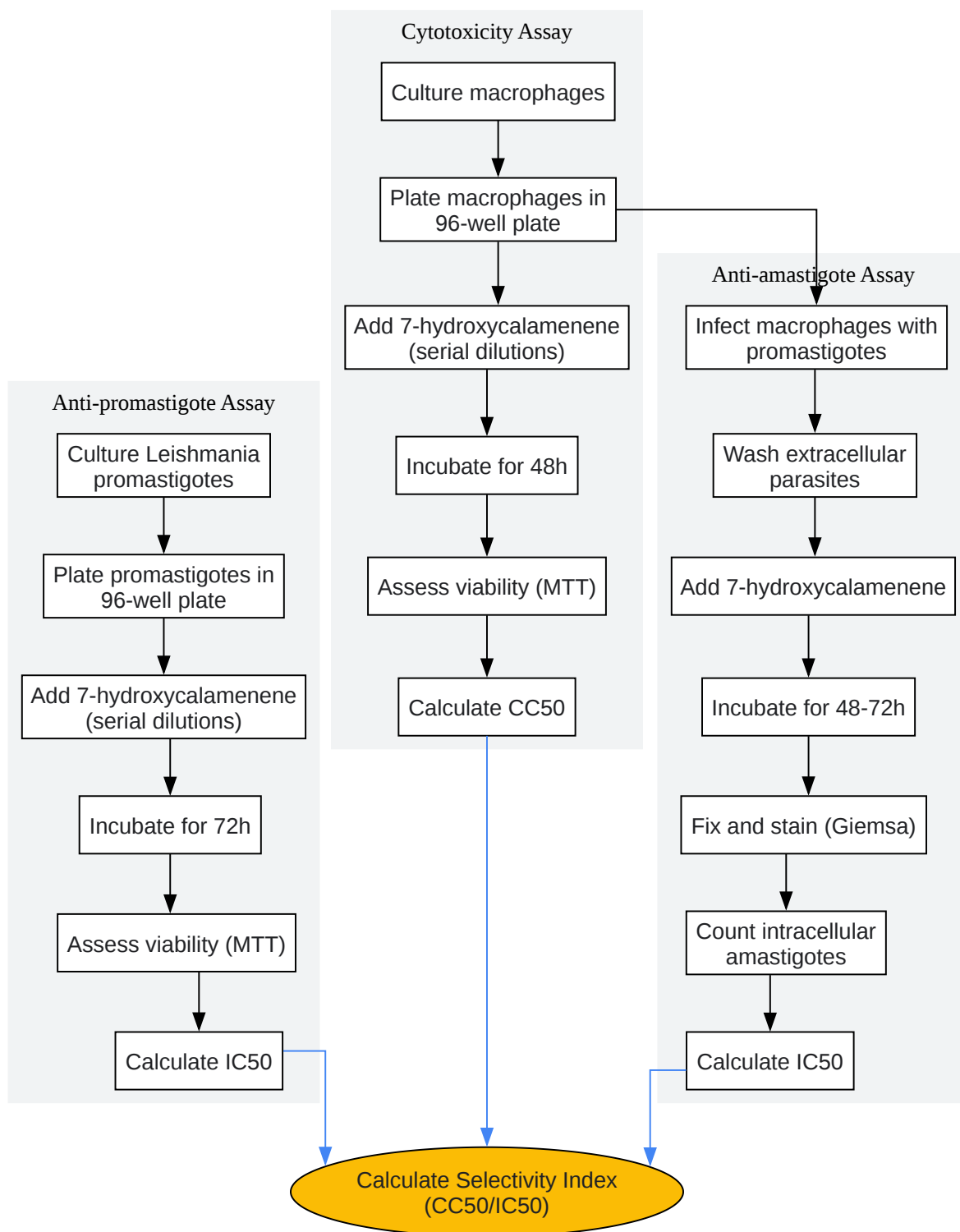
- Peritoneal macrophages from BALB/c mice.
- Leishmania promastigotes in the stationary phase.
- RPMI-1640 medium supplemented with 10% FBS.
- 7-hydroxycalamenene stock solution.
- 24-well plates with sterile glass coverslips.
- Giemsa stain.
- Microscope.

Procedure:

- Seed peritoneal macrophages on sterile glass coverslips in 24-well plates at a density of 1×10^5 cells/well and allow them to adhere for 24 hours.
- Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
- Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
- Wash the wells to remove extracellular parasites.
- Add fresh medium containing different concentrations of 7-hydroxycalamenene. Include untreated infected cells as a control.
- Incubate for an additional 48-72 hours.
- Fix the coverslips with methanol and stain with Giemsa.
- Determine the number of amastigotes per 100 macrophages by light microscopy.
- Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the untreated control.

Visualizations

Experimental Workflow for Leishmanicidal Activity Screening

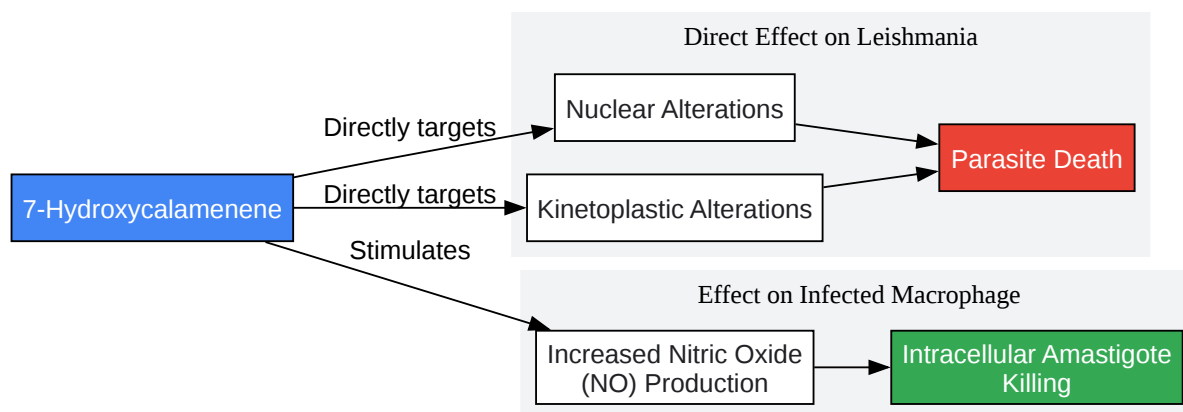


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Caption: Workflow for evaluating the in vitro leishmanicidal activity.

Proposed Mechanism of Action of 7-Hydroxycalamenene

Studies have suggested that 7-hydroxycalamenene exerts its leishmanicidal effect through multiple mechanisms. Transmission electron microscopy has revealed significant alterations to the nucleus and kinetoplast in *L. chagasi* promastigotes treated with the compound.[1][2] Furthermore, it has been shown to increase the production of nitric oxide by macrophages infected with *L. chagasi*, which is a key molecule in the host's defense mechanism against the parasite.[1][2]



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Caption: Proposed mechanisms of leishmanicidal action.

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